molecular formula C7H12O B12710471 1-Heptyn-3-ol, (3S)- CAS No. 51703-66-3

1-Heptyn-3-ol, (3S)-

Cat. No.: B12710471
CAS No.: 51703-66-3
M. Wt: 112.17 g/mol
InChI Key: SHSFXAVQBIEYMK-SSDOTTSWSA-N
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Description

1-Heptyn-3-ol, (3S)- is an organic compound with the molecular formula C₇H₁₂O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

1-Heptyn-3-ol, (3S)- can be synthesized through various methods. One common synthetic route involves the reaction of a suitable alkyne precursor with a carbonyl compound, followed by reduction. For instance, the reaction of 1-heptyne with formaldehyde in the presence of a base can yield 1-heptyn-3-ol. Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Heptyn-3-ol, (3S)- undergoes several types of chemical reactions:

Scientific Research Applications

1-Heptyn-3-ol, (3S)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyn-3-ol, (3S)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Heptyn-3-ol, (3S)- can be compared with other similar compounds, such as:

The uniqueness of 1-Heptyn-3-ol, (3S)- lies in its specific chiral configuration, which can lead to different reactivity and interactions compared to its racemic mixture or other positional isomers.

Properties

CAS No.

51703-66-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(3S)-hept-1-yn-3-ol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m1/s1

InChI Key

SHSFXAVQBIEYMK-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@@H](C#C)O

Canonical SMILES

CCCCC(C#C)O

Origin of Product

United States

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